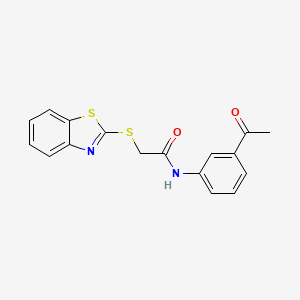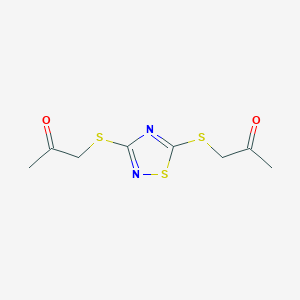![molecular formula C23H27N3O3 B14949558 N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide](/img/structure/B14949558.png)
N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-3-[2-(benzylcarbamoyl)ethyl]-6-oxopiperidine-3-carboxamide: is a complex organic compound with a unique structure that includes a piperidine ring, benzyl groups, and carbamoyl functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-3-[2-(benzylcarbamoyl)ethyl]-6-oxopiperidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a piperidine derivative as the core structure, which is then functionalized through a series of reactions including alkylation, acylation, and carbamoylation. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions: N-Benzyl-3-[2-(benzylcarbamoyl)ethyl]-6-oxopiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-Benzyl-3-[2-(benzylcarbamoyl)ethyl]-6-oxopiperidine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and inhibition.
Industry: The compound can be used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-Benzyl-3-[2-(benzylcarbamoyl)ethyl]-6-oxopiperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
- N-Benzyl-β-(isonicotinylhydrazino)propionamide
- N-Isonicotinoyl-N′-[β-(N-benzylcarboxamido)ethyl]hydrazine
- Pyridine-4-carboxylic 2-[2-(benzylcarbamoyl)ethyl]hydrazide
Uniqueness: N-Benzyl-3-[2-(benzylcarbamoyl)ethyl]-6-oxopiperidine-3-carboxamide is unique due to its specific structural features, such as the piperidine ring and the presence of multiple benzyl and carbamoyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C23H27N3O3 |
|---|---|
Peso molecular |
393.5 g/mol |
Nombre IUPAC |
N-benzyl-3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxamide |
InChI |
InChI=1S/C23H27N3O3/c27-20(24-15-18-7-3-1-4-8-18)11-13-23(14-12-21(28)26-17-23)22(29)25-16-19-9-5-2-6-10-19/h1-10H,11-17H2,(H,24,27)(H,25,29)(H,26,28) |
Clave InChI |
MSLSRCGLBAZKHW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CNC1=O)(CCC(=O)NCC2=CC=CC=C2)C(=O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-{2-[(Z)-1-(2,4-Dihydroxy-6-methylphenyl)methylidene]hydrazino}-2-oxoethyl)-2,2-diphenylacetamide](/img/structure/B14949478.png)
![N'~1~,N'~6~-bis[(2Z)-3,4-bis(4-chlorophenyl)-1,3-thiazol-2(3H)-ylidene]hexanedihydrazide](/img/structure/B14949485.png)
-lambda~5~-phosphane](/img/structure/B14949493.png)

![N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide](/img/structure/B14949506.png)
![N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B14949511.png)

![(2E)-2-cyano-N-(3,4-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B14949515.png)
![(2E)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enenitrile](/img/structure/B14949521.png)
![2,6,7-Triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14949524.png)
![4-[(10-Methoxy-10-oxodecanoyl)amino]benzoic acid](/img/structure/B14949539.png)
![N-[(2Z)-4-phenyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]naphthalen-1-amine](/img/structure/B14949552.png)

![Butane-1,4-diyl bis[2-methyl-5-oxo-4-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate]](/img/structure/B14949559.png)
